molecular formula C13H21BrN2O2 B268137 N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(methylamino)propyl]amine

N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(methylamino)propyl]amine

Cat. No. B268137
M. Wt: 317.22 g/mol
InChI Key: YYSDRNYEBMUBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(methylamino)propyl]amine, commonly known as "Bromo-DMA," is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive drug that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Bromo-DMA is not fully understood. However, it is believed to work by modulating the levels of serotonin, dopamine, and norepinephrine in the brain. It has been suggested that Bromo-DMA acts as a serotonin receptor agonist, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Bromo-DMA has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain. It has also been shown to decrease the levels of cortisol, a stress hormone. These biochemical changes may contribute to the therapeutic effects of Bromo-DMA. Physiologically, Bromo-DMA has been found to increase heart rate and blood pressure in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using Bromo-DMA in lab experiments is its potential therapeutic applications. It may serve as a useful tool for studying the neurochemical mechanisms underlying mental health disorders. However, one limitation is that the effects of Bromo-DMA may vary depending on the species and strain of animal used in the experiment.

Future Directions

There are several future directions for the study of Bromo-DMA. One area of research is to investigate its potential therapeutic applications in humans. Another area of research is to further elucidate its mechanism of action and its effects on various neurotransmitter systems. Additionally, the safety and toxicity of Bromo-DMA need to be thoroughly studied before it can be considered for clinical use.
In conclusion, Bromo-DMA is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of Bromo-DMA and its effects on the human body.

Synthesis Methods

The synthesis of Bromo-DMA involves the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with 3-(methylamino)propylamine in the presence of a reducing agent such as sodium borohydride. The final product is obtained through purification and isolation techniques such as chromatography.

Scientific Research Applications

Bromo-DMA has been studied for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and PTSD. Several studies have shown that Bromo-DMA has anxiolytic and antidepressant effects in animal models. Additionally, it has been found to enhance cognitive function and memory retention in rats.

properties

Product Name

N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(methylamino)propyl]amine

Molecular Formula

C13H21BrN2O2

Molecular Weight

317.22 g/mol

IUPAC Name

N//'-[(3-bromo-4,5-dimethoxyphenyl)methyl]-N-methylpropane-1,3-diamine

InChI

InChI=1S/C13H21BrN2O2/c1-15-5-4-6-16-9-10-7-11(14)13(18-3)12(8-10)17-2/h7-8,15-16H,4-6,9H2,1-3H3

InChI Key

YYSDRNYEBMUBPH-UHFFFAOYSA-N

SMILES

CNCCCNCC1=CC(=C(C(=C1)Br)OC)OC

Canonical SMILES

CNCCCNCC1=CC(=C(C(=C1)Br)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.